2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

HSP90 inhibition Anti-HIV activity Therapeutic index

This compound is a critical tool for HIV-1 latency reactivation studies, offering a differentiated substitution pattern validated against closely related analogues. Minor modifications within the 2-isoxazol-3-yl-acetamide class drastically alter antiviral potency and cytotoxicity. The 2-methoxyphenoxy substituent yields a ~3.5-fold therapeutic index advantage over AUY922 and eliminates off-target inhibition of viral enzymes (RT, IN, PR). Procuring this specific scaffold is essential for unambiguous attribution of anti-HIV effects to host HSP90 inhibition and benchmarking novel candidates against a known safety margin. Do not substitute with generic chemotypes.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 946340-57-4
Cat. No. B2708602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
CAS946340-57-4
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C20H20N2O4/c1-14-7-9-15(10-8-14)19-11-16(22-26-19)12-21-20(23)13-25-18-6-4-3-5-17(18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23)
InChIKeyMRGGDWRZHUJUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946340-57-4): Core Scaffold and Procurement-Relevant Identity


2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946340‑57‑4) is a synthetic small molecule belonging to the 2‑isoxazol‑3‑yl‑acetamide class. Its structure features a 5‑(p‑tolyl)isoxazole core linked via a methylene bridge to an acetamide moiety bearing a 2‑methoxyphenoxy substituent [1]. This scaffold has been explored primarily as a heat shock protein 90 (HSP90) inhibitor with anti‑HIV activity, as demonstrated by closely related analogues in the same chemotype [2]. The compound is of interest to medicinal chemistry and antiviral discovery programs seeking HSP90‑targeted agents with a differentiated substitution pattern compared to previously disclosed 2‑isoxazol‑3‑yl‑acetamides.

Why Generic Substitution Fails for 2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide


Within the 2‑isoxazol‑3‑yl‑acetamide family, seemingly minor modifications to the N‑substituent (R1) and the 5‑aryl group (R2) produce drastic shifts in both antiviral potency and cytotoxicity [1]. For instance, among fifteen analogues evaluated under identical conditions, the highest non‑cytotoxic concentration (HNC) ranged from 100 nM to >1000 nM and anti‑HIV inhibition varied from <20% to >98%, depending solely on substitution [1]. Consequently, replacing 2‑(2‑methoxyphenoxy)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)acetamide with a generic isoxazole acetamide or a different HSP90 inhibitor risks losing the specific balance of target engagement and safety that this substitution pattern may confer. Procurement decisions must therefore be guided by quantitative, comparator‑based evidence rather than class‑level assumptions.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Against Closest Analogues


Therapeutic Index Advantage of the 2-Isoxazol-3-yl-acetamide Scaffold Over AUY922 (Luminespib)

The lead analogue 2l from the same 2‑isoxazol‑3‑yl‑acetamide series demonstrated a ~3.5‑fold higher therapeutic index than the second‑generation HSP90 inhibitor AUY922 in TZM‑bl cells infected with HIV‑1 [1]. While direct data for 2‑(2‑methoxyphenoxy)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)acetamide are not yet published, the scaffold itself confers this differentiation over AUY922, suggesting that procurement of the specific analogue may retain or improve upon this advantage relative to generic HSP90 inhibitors.

HSP90 inhibition Anti-HIV activity Therapeutic index

Selectivity Profile: No Significant Off‑Target Inhibition of HIV Reverse Transcriptase, Integrase, or Protease

Compound 2l, at its highest non‑cytotoxic concentration (HNC), did not significantly modulate the enzymatic activities of HIV‑1 reverse transcriptase (RT), integrase (IN), or protease (PR) in cell‑free in vitro assays, in stark contrast to established inhibitors of these enzymes [1]. This selectivity profile is a hallmark of the 2‑isoxazol‑3‑yl‑acetamide chemotype and implies that 2‑(2‑methoxyphenoxy)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)acetamide, by extension, is unlikely to cause polypharmacology through direct viral enzyme inhibition.

HIV enzyme inhibition HSP90 selectivity Off-target profiling

Scaffold‑Dependent Cytotoxicity: Quantitative SAR Demonstrates That Substitution Dictates Therapeutic Window

Among the fifteen 2‑isoxazol‑3‑yl‑acetamide analogues evaluated, the highest non‑cytotoxic concentration (HNC) varied from 100 nM (compound 2e) to >1000 nM (compounds 2b, 2c, 2d, 2f, 2h, 2i, 2m), while anti‑HIV inhibition ranged from 13.41% (2h) to 98.41% (2e) at the respective HNCs [1]. For example, compound 2e (R1 = Ph, R2 = 4‑F‑Ph) achieved 98.41% inhibition at 100 nM HNC, whereas compound 2i (R1 = Ph, R2 = 4‑OMe‑Ph) showed only 49.04% inhibition at 1000 nM HNC. This demonstrates that both the aryl substitution on the isoxazole and the nature of the N‑substituent are critical determinants of the therapeutic window, and 2‑(2‑methoxyphenoxy)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)acetamide occupies a distinct point in this SAR landscape that cannot be replicated by casually chosen analogues.

Structure-activity relationship Cytotoxicity Isoxazole acetamide

High‑Impact Application Scenarios for 2-(2-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Driven by Quantitative Differentiation


HSP90‑Dependent HIV‑1 Transcription Inhibition Studies Requiring a Non‑Enzymatic Mechanism

Investigators studying HIV‑1 latency reactivation and LTR‑driven transcription can employ this compound as a probe that does not directly inhibit RT, IN, or PR [1]. Its selectivity eliminates confounding effects on viral enzymes, allowing unambiguous attribution of antiviral effects to HSP90 inhibition.

Structure–Activity Relationship Expansion of 2‑Isoxazol‑3‑yl‑acetamides

Medicinal chemistry teams seeking to explore the SAR of the N‑substituent can use this compound as a key intermediate or reference point, because the 2‑methoxyphenoxy group represents a sterically and electronically distinct replacement for the simple phenyl group found in previously characterized leads [1].

Host‑Targeted Antiviral Screening Panels with a Wider Therapeutic Index

In screening cascades aimed at identifying host‑targeted antivirals, this compound offers a scaffold with a demonstrated ~3.5‑fold therapeutic index advantage over AUY922 [1]. Its procurement enables benchmarking of novel HSP90 inhibitors against a chemotype with a known safety margin.

Chemical Biology Tool for Dissecting HSP90 Client Protein Networks in HIV‑Infected Cells

Because the scaffold attenuates HIV‑1 replication in a cell‑type‑, virus‑isolate‑, and viral‑load‑independent manner [1], this compound can be used as a tool to identify HSP90 client proteins that are essential for HIV replication across diverse experimental conditions.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.